molecular formula C25H32N2O B3973450 N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide

N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide

Cat. No. B3973450
M. Wt: 376.5 g/mol
InChI Key: KVAYZWYYKXQVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on brain function.

Mechanism of Action

As mentioned, N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide is a selective inhibitor of GABA-AT. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain. This can have a variety of effects, including increased inhibition of neuronal activity and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to enhance cognitive function in both animal models and humans.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide is its selectivity for GABA-AT, which reduces the likelihood of off-target effects. However, its potency can also make it difficult to work with in lab experiments, as it may require lower concentrations than other compounds. Additionally, the fact that it is a small molecule inhibitor can limit its use in certain experimental models.

Future Directions

There are a number of potential future directions for research on N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid use disorder. It may also have potential in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is interest in developing more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.

Scientific Research Applications

N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has also been shown to have potential as a cognitive enhancer.

properties

IUPAC Name

N-cyclopropyl-3-[1-(2,2-diphenylethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c28-25(26-23-14-15-23)16-13-20-8-7-17-27(18-20)19-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAYZWYYKXQVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.